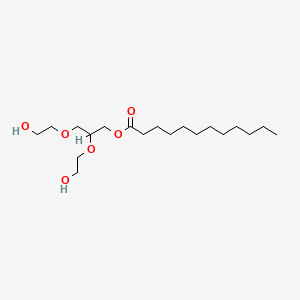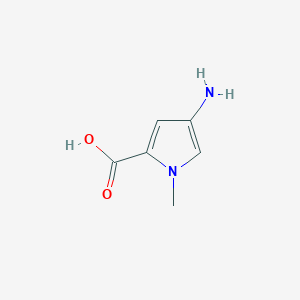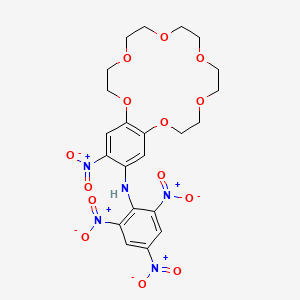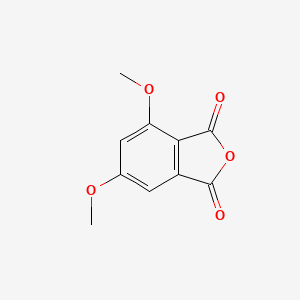
Naphthalene-1-carbothioamide
Übersicht
Beschreibung
Naphthalene-1-carbothioamide is an organosulfur compound with the molecular formula C11H9NS. It is also known as naphthalene-1-thiocarboxamide. This compound is characterized by the presence of a naphthalene ring system attached to a carbothioamide group. It is a solid at room temperature with a melting point of 126-130°C .
Wirkmechanismus
Target of Action
Naphthalene-1-carbothioamide (NTC) is an organosulfur compound . It has been found to have a strong interaction with the iron (Fe) surface, forming a compact monolayer . This suggests that the primary target of NTC is the iron surface in a corrosive environment .
Mode of Action
NTC exhibits its action through chemisorption onto the iron surface . This process is characterized by the formation of a plethora of Fe-C/N/S covalent bonds . The strong interaction between NTC and the iron surface leads to the formation of a protective layer that inhibits corrosion .
Biochemical Pathways
The biochemical pathways affected by NTC are primarily related to the corrosion process in acidic media . NTC, due to its strong chemisorption onto the iron surface, disrupts the normal corrosion process, thereby protecting the iron material . .
Pharmacokinetics
Given its use as a corrosion inhibitor, it is likely that these properties are influenced by the specific environmental conditions, such as temperature and acidity .
Result of Action
The primary result of NTC’s action is the inhibition of corrosion. It forms a protective layer on the iron surface, preventing the corrosive substances from damaging the material . This makes NTC a remarkable inhibitor for mild steel in acidic media .
Action Environment
The action of NTC is influenced by environmental factors such as temperature and acidity . Studies have confirmed that NTC acts as a remarkable inhibitor for mild steel in 1 N HCl at both room and elevated temperatures (60 °C), even at merely 1 mM concentration . This suggests that NTC maintains its efficacy and stability under various environmental conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Naphthalene-1-carbothioamide can be synthesized through the reaction of naphthalene-1-carbonyl chloride with ammonium thiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions: Naphthalene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-1-carbonyl isothiocyanate.
Reduction: Reduction reactions can convert it to this compound derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the thiocarboxamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Naphthalene-1-carbonyl isothiocyanate.
Reduction: Various this compound derivatives.
Substitution: Substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Naphthalene-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial properties.
Medicine: Research has explored its potential as a corrosion inhibitor for mild steel in acidic media.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
- Naphthalene-1,4-dithiocarboxamide
- Naphthalene-2-carbonitrile
- Pyrazine-2-thiocarboxamide
- 2-Pyridinethioamide
- 4-Pyridinethioamide
Comparison: Naphthalene-1-carbothioamide is unique due to its specific structure, which includes a naphthalene ring fused with a thiocarboxamide group. This structure imparts distinct chemical properties, such as its ability to act as a corrosion inhibitor. Compared to similar compounds, this compound has shown superior performance in certain applications, such as corrosion inhibition, due to its strong adsorption onto metal surfaces .
Eigenschaften
IUPAC Name |
naphthalene-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NS/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCKUACWKCMOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398372 | |
| Record name | naphthalene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20300-10-1 | |
| Record name | 1-Naphthalenecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20300-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 240970 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020300101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenecarbothioamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | naphthalene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20300-10-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide](/img/structure/B1608710.png)











![5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1608732.png)

